2-Methyl-4,6-diphenylpyrimidine 2-Methyl-4,6-diphenylpyrimidine
Brand Name: Vulcanchem
CAS No.: 22114-38-1
VCID: VC21332388
InChI: InChI=1S/C17H14N2/c1-13-18-16(14-8-4-2-5-9-14)12-17(19-13)15-10-6-3-7-11-15/h2-12H,1H3
SMILES: CC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C17H14N2
Molecular Weight: 246.31 g/mol

2-Methyl-4,6-diphenylpyrimidine

CAS No.: 22114-38-1

Cat. No.: VC21332388

Molecular Formula: C17H14N2

Molecular Weight: 246.31 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4,6-diphenylpyrimidine - 22114-38-1

Specification

CAS No. 22114-38-1
Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
IUPAC Name 2-methyl-4,6-diphenylpyrimidine
Standard InChI InChI=1S/C17H14N2/c1-13-18-16(14-8-4-2-5-9-14)12-17(19-13)15-10-6-3-7-11-15/h2-12H,1H3
Standard InChI Key WMVXYAZRLQCIMW-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Structural Features

2-Methyl-4,6-diphenylpyrimidine possesses a characteristic heterocyclic structure with the molecular formula C₁₇H₁₄N₂. Based on the properties of similar compounds, its molecular weight is approximately 246.31 g/mol . The compound features a central pyrimidine ring with a methyl group at position 2 and phenyl groups at positions 4 and 6, creating a symmetric arrangement around the central heterocyclic core.

Physical and Chemical Properties

While specific data for 2-methyl-4,6-diphenylpyrimidine is limited in the search results, we can compare it with its structural isomer, 4-methyl-2,6-diphenylpyrimidine, which has the following properties:

PropertyValue
Molecular FormulaC₁₇H₁₄N₂
Molecular Weight246.31 g/mol
Exact Mass246.116
AppearanceWhite solid (likely)
LogPApproximately 4.1 (estimated)
PSA~26 Ų (estimated)

The compound likely exists as a white crystalline solid at room temperature, with limited water solubility due to the presence of the hydrophobic phenyl groups. Its relatively high LogP value suggests significant lipophilicity, which may influence its membrane permeability and biodistribution characteristics in biological systems.

Spectroscopic Characteristics

Based on related diphenylpyrimidine compounds, 2-methyl-4,6-diphenylpyrimidine would likely display characteristic signals in ¹H NMR spectroscopy. Similar compounds show aromatic proton signals between δ 7.0-8.7 ppm corresponding to the phenyl rings, a singlet for the C-5 pyrimidine proton around δ 7.9-8.0 ppm, and a sharp singlet for the methyl group around δ 2.5 ppm .

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-methyl-4,6-diphenylpyrimidine can be achieved through various methods, with copper-catalyzed three-component synthesis being a notable approach. According to the available literature, the compound is prepared following a general procedure which likely involves the reaction of appropriate starting materials under specific catalytic conditions .

In general, substituted pyrimidines can be synthesized through:

  • Condensation reactions between amidines and 1,3-dicarbonyl compounds

  • Cyclocondensation of amidines with α,β-unsaturated carbonyl compounds

  • Metal-catalyzed cross-coupling reactions

  • Three-component reactions involving appropriate reagents

Research Applications and Biological Activities

Structure-Activity Relationships

Research on polysubstituted pyrimidines has revealed important structure-activity relationships that may be relevant to understanding the potential biological activities of 2-methyl-4,6-diphenylpyrimidine:

  • The nature of the C-5 substituent significantly influences activity, with smaller substituents (hydrogen and methyl) sometimes showing different activity profiles compared to larger groups (such as butyl)

  • Both monoaryl- and bisarylpyrimidines have demonstrated potent inhibition of PGE₂ production, with the length of the C-5 substituent influencing potency

  • The specific pattern of substitution on the pyrimidine ring plays a crucial role in determining the compound's biological activity profile

Comparative Analysis with Related Compounds

Comparison with Structural Isomers

2-Methyl-4,6-diphenylpyrimidine bears structural similarity to 4-methyl-2,6-diphenylpyrimidine, differing only in the position of the methyl group. The properties of 4-methyl-2,6-diphenylpyrimidine include:

Property4-methyl-2,6-diphenylpyrimidine2-methyl-4,6-diphenylpyrimidine
Molecular FormulaC₁₇H₁₄N₂C₁₇H₁₄N₂
Molecular Weight246.31 g/mol246.31 g/mol
CAS Number58536-45-1Not specified in search results
StructureMethyl at position 4Methyl at position 2
LogP4.12 (estimated)Similar range expected

This positional isomerism likely influences the electronic distribution within the molecule, potentially affecting its reactivity, binding properties, and biological activity. The methyl group at position 2 in 2-methyl-4,6-diphenylpyrimidine may create different steric and electronic effects compared to the methyl group at position 4 in its isomer.

Comparison with Other Diphenylpyrimidine Derivatives

Various diphenylpyrimidine derivatives have been synthesized and studied, including:

  • 2-Amino-4,6-diphenylpyrimidine - A potent inhibitor of PGE₂ production with IC₅₀ = 3 nM

  • 4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine - Prepared through similar synthetic procedures

  • 2,4-Diphenyl-6-(o-tolyl)pyrimidine - Another variant with different substitution patterns

These compounds share the core diphenylpyrimidine scaffold but differ in their substituents, resulting in varied physicochemical properties and potentially different biological activities.

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